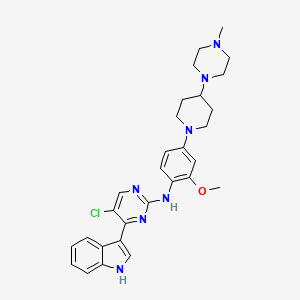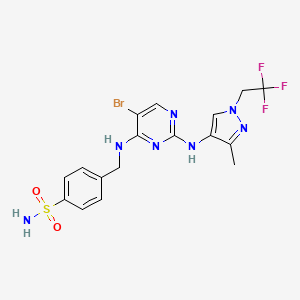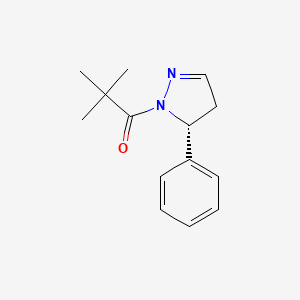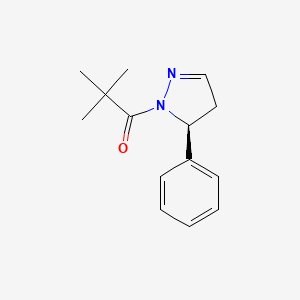
HG-14-10-04
Descripción general
Descripción
HG-14-10-04 is an inhibitor of anaplastic lymphoma kinase (ALK).
This compound is a novel potent and specific ALK inhibitor.
Aplicaciones Científicas De Investigación
Inhibidor de la cinasa del linfoma anaplásico (ALK)
HG-14-10-04 es un potente inhibidor de la cinasa del linfoma anaplásico (ALK) {svg_1}. ALK es una tirosina cinasa receptora de la superfamilia del receptor de insulina {svg_2}. Las anormalidades en ALK están asociadas con el neuroblastoma, un tipo de cáncer de los nervios {svg_3}.
Inhibidor del receptor del factor de crecimiento epidérmico (EGFR) mutante
This compound también es un potente inhibidor del EGFR mutante {svg_4}. EGFR es una proteína de la superficie celular que se une al factor de crecimiento epidérmico, y las mutaciones en EGFR pueden llevar a su activación constante, lo que puede resultar en una división celular descontrolada {svg_5}.
Investigación anticancerígena
Debido a sus efectos inhibitorios sobre ALK y EGFR mutante, this compound se utiliza en la investigación anticancerígena {svg_6}. Ha mostrado potencial en el tratamiento de cánceres que presentan anormalidades en estas proteínas {svg_7}.
Investigación bioquímica
This compound se utiliza en la investigación bioquímica debido a su interacción con varias proteínas {svg_8}. Sus efectos sobre estas proteínas se pueden estudiar para comprender su papel en varios procesos biológicos {svg_9}.
Desarrollo de fármacos
Las interacciones de this compound con ALK y EGFR lo convierten en un posible candidato para el desarrollo de fármacos {svg_10}. Podría utilizarse potencialmente para desarrollar fármacos para el tratamiento de cánceres relacionados con estas proteínas {svg_11}.
Estudios de biología molecular
This compound se puede utilizar en estudios de biología molecular. Sus interacciones con varias proteínas pueden ayudar a comprender la estructura y la función de estas proteínas {svg_12}.
Mecanismo De Acción
Target of Action
HG-14-10-04, also known as 5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR) . These proteins are key targets due to their crucial roles in cell growth and proliferation.
Mode of Action
This compound interacts with its targets by binding to the active sites of ALK and mutant EGFR, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell proliferation and survival.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those downstream of ALK and EGFR. These include the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are involved in cell growth, proliferation, and survival .
Pharmacokinetics
It is soluble in dmso, which suggests it may have good bioavailability .
Result of Action
By inhibiting ALK and mutant EGFR, this compound can potentially halt the growth and proliferation of cancer cells. This could lead to cell death and a reduction in tumor size .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules or drugs can impact the compound’s effectiveness through potential drug-drug interactions .
Propiedades
IUPAC Name |
5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN7O/c1-35-13-15-37(16-14-35)20-9-11-36(12-10-20)21-7-8-26(27(17-21)38-2)33-29-32-19-24(30)28(34-29)23-18-31-25-6-4-3-5-22(23)25/h3-8,17-20,31H,9-16H2,1-2H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYNCLKDKCPYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)C5=CNC6=CC=CC=C65)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025927 | |
| Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356962-34-9 | |
| Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B607869.png)
![N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B607870.png)
![N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride](/img/structure/B607872.png)
![3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide](/img/structure/B607873.png)


![5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide](/img/structure/B607882.png)